4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formamide derivative under acidic conditions.
Sulfonylation: The methylsulfonyl group is introduced using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
Nucleophilic Substitution: Products include substituted thieno[3,2-d]pyrimidines with various functional groups.
Oxidation: Products may include sulfone derivatives.
Coupling Reactions: Products are often more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylsulfonyl)thieno[2,3-d]pyrimidine: Similar structure but different positioning of the thieno ring.
4-Chloro-6-(methylsulfonyl)pyrimidine: Lacks the thieno ring, making it less complex.
Uniqueness
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H5ClN2O2S2 |
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Molecular Weight |
248.7 g/mol |
IUPAC Name |
4-chloro-6-methylsulfonylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)5-2-4-6(13-5)7(8)10-3-9-4/h2-3H,1H3 |
InChI Key |
MBLIHSQJQXCYHF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(S1)C(=NC=N2)Cl |
Origin of Product |
United States |
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